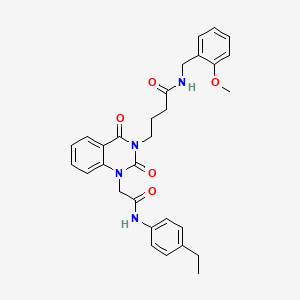![molecular formula C21H25N5O3 B11430977 methyl 4-({[3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]carbonyl}amino)benzoate](/img/structure/B11430977.png)
methyl 4-({[3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3311~3,7~]dec-1-yl]carbonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a tricyclic decane structure, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Construction of the Tricyclic Decane Structure: This step involves the formation of the tricyclic decane ring system, which can be achieved through a series of cyclization reactions.
Coupling Reactions: The tetrazole and tricyclic decane intermediates are then coupled using a carbonylation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include tetrazole N-oxides, alcohol derivatives, and various ester derivatives .
Scientific Research Applications
Methyl 4-({[3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design for enhancing the pharmacokinetic properties of pharmaceuticals.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-[(Z)-({[3-(5-phenyl-2H-tetrazol-2-yl)adamantan-1-yl]carbonyl}hydrazono)methyl]benzoate: This compound features a similar tetrazole ring and benzoate ester but differs in the tricyclic structure.
4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl]benzoate: Another compound with a tetrazole ring and benzoate ester, but with a biphenyl structure instead of a tricyclic decane.
Uniqueness
Methyl 4-({[3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]carbonyl}amino)benzoate is unique due to its combination of a tetrazole ring, tricyclic decane structure, and benzoate ester, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
methyl 4-[[3-(5-methyltetrazol-2-yl)adamantane-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H25N5O3/c1-13-23-25-26(24-13)21-10-14-7-15(11-21)9-20(8-14,12-21)19(28)22-17-5-3-16(4-6-17)18(27)29-2/h3-6,14-15H,7-12H2,1-2H3,(H,22,28) |
InChI Key |
SOSGUVUARITUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11430894.png)

![3-Methyl-N'-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11430904.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11430911.png)
![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11430915.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11430918.png)

![3-(4-Methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430948.png)
![Benzyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11430960.png)

![3-(4-ethylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430988.png)
![N-(4-bromophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11430990.png)
![7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11430992.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11430996.png)
